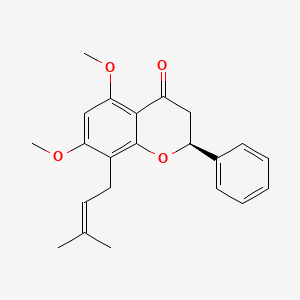

Candidone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-5,7-dimethoxy-8-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O4/c1-14(2)10-11-16-19(24-3)13-20(25-4)21-17(23)12-18(26-22(16)21)15-8-6-5-7-9-15/h5-10,13,18H,11-12H2,1-4H3/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYESOAFLKFHYHP-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1OC)OC)C(=O)CC(O2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C2C(=C(C=C1OC)OC)C(=O)C[C@H](O2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40998932 | |

| Record name | 5,7-Dimethoxy-8-(3-methylbut-2-en-1-yl)-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40998932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77727-18-5 | |

| Record name | (-)-Candidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77727-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dimethoxy-8-(3-methyl-2-butenyl)-2-phenyl-, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077727185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dimethoxy-8-(3-methylbut-2-en-1-yl)-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40998932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 77727-18-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Candida albicans Morphogenesis and Virulence Factors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Candida albicans is a polymorphic fungus, existing as a commensal in the microbiome of most healthy individuals.[1][2] However, it can become an opportunistic pathogen in immunocompromised hosts, causing infections ranging from superficial mucosal irritations to life-threatening systemic candidiasis.[3][4] A key attribute linked to its pathogenicity is its ability to undergo morphological switching, most notably the transition from a unicellular yeast form to a filamentous hyphal form.[2][5] This transition is not merely a change in shape; it is intrinsically linked to the expression of a suite of virulence factors that facilitate adhesion, invasion, nutrient acquisition, and evasion of the host immune system.[4] Understanding the intricate signaling networks that govern morphogenesis and regulate virulence is paramount for the development of novel antifungal therapeutics. This guide provides a detailed examination of the core signaling pathways, key virulence factors, quantitative data on gene expression, and standard experimental protocols for studying these critical aspects of C. albicans biology.

Morphogenesis: The Yeast-to-Hyphae Transition

C. albicans can grow in several morphological forms, including yeast, pseudohyphae, and true hyphae.[2][6] The yeast form is characterized by budding daughter cells that typically detach, while hyphae are elongated, tube-like structures with parallel walls that grow via apical extension.[6] Pseudohyphae are chains of elongated yeast cells that remain attached after budding and are constricted at the septal junctions.[6]

The transition to the hyphal form is considered a primary virulence trait.[5] Hyphae are better suited for invading host tissues and are more difficult for phagocytic immune cells to engulf.[2] This morphological switch is triggered by a variety of host-specific environmental cues, including:

-

Temperature: A shift to 37°C (human body temperature).[7]

-

pH: A neutral to alkaline pH (>7) promotes hyphal growth.[4]

-

Nutrient Availability: Starvation for nitrogen or carbon can trigger filamentation.[2][9][10]

-

Carbon Dioxide: Physiological concentrations of CO2 (~5%) are an important in vivo signal.[7]

-

N-acetylglucosamine (GlcNAc): This amino sugar, present in the host, also induces the switch.[2][10]

Mutants of C. albicans that are locked in the yeast form exhibit significantly reduced virulence in animal models of systemic infection, underscoring the critical role of filamentation in pathogenesis.[2][5]

Core Signaling Pathways Regulating Morphogenesis

The yeast-to-hyphae transition is controlled by complex and interconnected signal transduction pathways. The two most extensively studied are the Mitogen-Activated Protein Kinase (MAPK) pathway and the cyclic AMP-Protein Kinase A (cAMP-PKA) pathway.

The MAPK Pathway

The MAPK pathway is a conserved signaling module in eukaryotes that transduces extracellular signals to the nucleus to regulate gene expression.[11] In C. albicans, the Cek1-mediated MAPK pathway is crucial for hyphal development in response to certain environmental cues.[12][13] Key components include the MAPKKK Ste11, the MAPKK Hst7, and the MAPK Cek1.[11][13] This cascade ultimately leads to the phosphorylation and activation of the transcription factor Cph1, which, along with other factors, drives the expression of hypha-specific genes.[5][14]

References

- 1. mdpi.com [mdpi.com]

- 2. Regulation of Candida albicans Hyphal Morphogenesis by Endogenous Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Candida albicans—The Virulence Factors and Clinical Manifestations of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Candida albicans pathogenicity mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Candida albicans Hyphal Morphogenesis by Endogenous Signals [mdpi.com]

- 6. Morphogenesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Transcription Profiling of Candida albicans Cells Undergoing the Yeast-to-Hyphal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Environmental sensing and signal transduction pathways regulating morphopathogenic determinants of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Environmental Sensing and Signal Transduction Pathways Regulating Morphopathogenic Determinants of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Roles of the Candida albicans Mitogen-Activated Protein Kinase Homolog, Cek1p, in Hyphal Development and Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cooperative Role of MAPK Pathways in the Interaction of Candida albicans with the Host Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. academic.oup.com [academic.oup.com]

The Ascendancy of a Stealth Pathogen: A Technical Guide to Candida glabrata in Opportunistic Infections

An In-depth Report for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Candida glabrata has emerged as a formidable opportunistic fungal pathogen, now ranking as the second most common cause of invasive candidiasis.[1][2][3] Its clinical significance is magnified by its intrinsic resistance to first-line azole antifungals and its increasing acquisition of resistance to echinocandins, the primary therapeutic option.[1][4] Unlike the more overtly virulent Candida albicans, C. glabrata lacks dramatic morphological transitions like hyphae formation and relies on a strategy of stealth, persistence, and metabolic adaptability to thrive within the host.[3][5] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning C. glabrata's pathogenicity, its strategies for antifungal resistance, and its nuanced interactions with the host. We present quantitative data on its epidemiology and susceptibility patterns, detailed experimental protocols for its study, and visual diagrams of key signaling pathways to equip researchers and drug development professionals with the foundational knowledge required to combat this challenging pathogen.

Introduction: An Emerging Nosocomial Threat

Historically considered a commensal of human mucosal tissues with low pathogenic potential, C. glabrata has undergone a significant epidemiological shift.[3][6] It is now a leading cause of nosocomial bloodstream infections (candidemia), particularly in immunocompromised individuals, the elderly, and patients with indwelling medical devices.[2][7] A key driver of its success is its inherent tolerance to fluconazole, a widely used antifungal, which provides it a competitive advantage in environments with high azole pressure.[3][8] The World Health Organization has classified C. glabrata as a "high priority" fungal pathogen, underscoring the urgent need for novel therapeutic strategies. This organism's success as a pathogen is not due to aggressive virulence factors seen in other Candida species, but rather to a unique combination of potent adherence, biofilm formation, robust stress responses, and an alarming capacity to develop multidrug resistance.[4][5]

Quantitative Analysis of Clinical Impact

The clinical burden of C. glabrata is significant, characterized by high incidence and mortality rates, coupled with challenging antifungal susceptibility profiles.

Table 1: Epidemiology and Mortality of Candida glabrata Infections

| Metric | Value | Geographic Region / Population | Reference |

| Prevalence among Candida BSIs | 17.9% - 24.8% | Global / USA | [9][10] |

| Rank among Candida species | 2nd or 3rd | USA & Europe | [3][5] |

| Incidence in ICU (Candidemia) | 0.21 / 1000 admissions | India (Single Center Study) | [2] |

| 30-Day All-Cause Mortality (Candidemia) | 30.6% - 53.8% | USA / India | [2][11][12] |

| Overall Hospital Mortality (Fungemia) | 49% | USA (Single Center Study) | [13] |

Table 2: Antifungal Susceptibility of Candida glabrata Bloodstream Isolates (SENTRY Program Data 1997-2016)

| Antifungal Agent | Resistance Rate (%) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Fluconazole | 7.8% | 8 | 32 |

| Voriconazole | N/A (High cross-resistance) | 0.25 | 2 |

| Anidulafungin | 2.2% | 0.06 | 0.12 |

| Caspofungin | 3.4% | 0.12 | 0.25 |

| Micafungin | 1.6% | 0.03 | 0.06 |

| Data compiled from the SENTRY Antifungal Surveillance Program results. Note that resistance breakpoints may vary (e.g., CLSI vs. EUCAST) and have been updated over time. MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit 50% and 90% of isolates, respectively.[9] |

Pathogenesis and Core Virulence Factors

C. glabrata's pathogenic strategy is built on establishing a persistent foothold in the host through superior adherence and biofilm formation, rather than aggressive tissue invasion.

Adhesion: The Critical First Step

Adherence to host epithelial cells and indwelling medical devices is the cornerstone of C. glabrata infection.[5] This process is primarily mediated by a large family of cell wall adhesins, particularly the Epithelial Adhesin (Epa) family.[14] These proteins are often encoded in subtelomeric regions, allowing for rapid evolution and expression changes. Epa1, the first identified adhesin, is crucial for binding to human epithelial cells by recognizing asialo-lactosyl carbohydrate structures on the host cell surface.[14] The expression of many adhesin genes is tightly regulated, allowing the yeast to adapt its adhesive properties to different host niches.

Biofilm Formation: A Fortress of Resistance

C. glabrata is a prolific biofilm former on abiotic surfaces like catheters and prosthetic devices.[15] Biofilms are structured communities of yeast cells encased in a self-produced extracellular matrix, which confers profound resistance to both antifungal drugs and host immune effectors.[15] Unlike the complex yeast-hyphae structures of C. albicans biofilms, C. glabrata biofilms consist of dense layers of yeast cells.[16] This architecture creates a physical barrier to drug penetration and fosters a unique metabolic environment that reduces the efficacy of antifungal agents.

Mechanisms of Antifungal Resistance

C. glabrata is notorious for its ability to resist antifungal therapy through both intrinsic and acquired mechanisms.

Azole Resistance: The Pdr1 Signaling Pathway

The primary mechanism of acquired high-level azole resistance in C. glabrata involves gain-of-function (GOF) mutations in the PDR1 gene.[8][17] PDR1 encodes a zinc-cluster transcription factor that acts as the master regulator of the pleiotropic drug resistance (PDR) network.[18][19] In susceptible cells, Pdr1 activity is low. Upon azole exposure or through GOF mutations, Pdr1 becomes hyperactive, leading to the massive upregulation of its target genes. The most critical of these is CDR1, which encodes an ATP-binding cassette (ABC) transporter that functions as an efficient drug efflux pump, actively removing azoles from the cell and preventing them from reaching their target, Erg11.[16][18]

References

- 1. journals.asm.org [journals.asm.org]

- 2. Candida glabrata candidemia: An emerging threat in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Candida glabrata: Review of Epidemiology, Pathogenesis, and Clinical Disease with Comparison to C. albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fungal Resistance to Echinocandins and the MDR Phenomenon in Candida glabrata [mdpi.com]

- 5. Galleria mellonella as a host model to study Candida glabrata virulence and antifungal efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal susceptibility profile of Candida clinical isolates from 22 hospitals of São Paulo State, Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. Candida glabrata PDR1, a Transcriptional Regulator of a Pleiotropic Drug Resistance Network, Mediates Azole Resistance in Clinical Isolates and Petite Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jmilabs.com [jmilabs.com]

- 10. journals.asm.org [journals.asm.org]

- 11. academic.oup.com [academic.oup.com]

- 12. P-1028. A Shifting Baseline: Epidemiology and Mortality of Invasive Candidiasis caused by Candida Species Recovered at a Single Tertiary Care Center - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition–Disruption of Candida glabrata Biofilms: Symmetrical Selenoesters as Potential Anti-Biofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An adhesin of the yeast pathogen Candida glabrata mediating adherence to human epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Multiple interfaces control activity of the Candida glabrata Pdr1 transcription factor mediating azole drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. Azole Resistance in Candida glabrata: Coordinate Upregulation of Multidrug Transporters and Evidence for a Pdr1-Like Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Candida glabrata Pdr1: Master Regulator of Azole Resistance - Thomas Edlind [grantome.com]

The Genetic Basis of Drug Resistance in Candida auris: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida auris has emerged as a formidable fungal pathogen of global concern, primarily due to its propensity for multidrug resistance, which complicates treatment and infection control. This technical guide provides an in-depth exploration of the core genetic mechanisms conferring resistance to the main classes of antifungal agents: azoles, echinocandins, and polyenes. The guide details the specific genetic alterations, their quantitative impact on drug susceptibility, the experimental protocols used to elucidate these mechanisms, and the key signaling pathways involved.

Azole Resistance

Resistance to azole antifungals, such as fluconazole (B54011), is widespread in C. auris and is primarily mediated by two synergistic mechanisms: alterations in the drug target enzyme, lanosterol (B1674476) 14-α-demethylase, encoded by the ERG11 gene, and the overexpression of efflux pumps.

Mutations in the ERG11 Gene

Point mutations in the ERG11 gene are a major contributor to azole resistance. These mutations lead to amino acid substitutions that reduce the binding affinity of azole drugs to the Erg11 protein. The most frequently observed and clinically relevant mutations are summarized below.

Table 1: Common ERG11 Mutations and Their Impact on Fluconazole MIC in C. auris

| Mutation (Amino Acid Substitution) | Associated Clade(s) | Fold Change in Fluconazole MIC | References |

| Y132F | I, IV | 8–16 | [1][2] |

| K143R | I, IV | 8–16 | [1][2] |

| F126L (often with V125A) | III | 8–16 | [3][4] |

| F444L | IV | 4 | [5] |

| S611P (in TAC1b) + F444L (in ERG11) | IV | 16 | [5] |

Overexpression of Efflux Pumps

Increased efflux of azole drugs from the fungal cell is another critical resistance mechanism. This is often due to the overexpression of ATP-binding cassette (ABC) transporters, particularly Cdr1.

-

CDR1 Overexpression: The upregulation of the CDR1 gene, encoding a key efflux pump, significantly contributes to azole resistance. Deletion of CDR1 in a resistant isolate has been shown to dramatically reduce fluconazole MIC.

-

Regulation by TAC1b: Gain-of-function mutations in the transcription factor TAC1b are a primary driver of CDR1 overexpression. These mutations lead to constitutive activation of the Tac1b protein, resulting in enhanced transcription of CDR1.[6][7][8]

Echinocandin Resistance

Echinocandins are a first-line therapy for invasive candidiasis, and resistance in C. auris is an emerging threat. The primary mechanism of echinocandin resistance is the acquisition of mutations in the FKS1 gene.

Mutations in the FKS1 Gene

The FKS1 gene encodes the catalytic subunit of β-(1,3)-D-glucan synthase, the target of echinocandins. Mutations in specific "hot spot" regions of FKS1 alter the enzyme's structure, reducing its susceptibility to inhibition by echinocandins.

Table 2: Common FKS1 Mutations and Their Impact on Echinocandin MICs in C. auris

| Mutation (Amino Acid Substitution) | Hot Spot Region | Associated Echinocandin MIC Increase | References |

| S639F | 1 | Significant increase in caspofungin, micafungin, and anidulafungin (B1665494) MICs | [1][9][10] |

| S639Y | 1 | Significant increase in caspofungin, micafungin, and anidulafungin MICs | [9] |

| F635Y | 1 | Increase in caspofungin MIC (4-16 µg/mL) | [1][10] |

| F635L | 1 | Elevated anidulafungin MIC | [1][10] |

| R1354S/H/Y | 2 | Increase in caspofungin MIC | [1][9][10] |

| D642Y | 1 | Increase in caspofungin MIC | [9] |

Polyene Resistance

Resistance to polyenes, such as amphotericin B, is less common but has been reported in C. auris. The mechanisms are not as well-defined as for other antifungal classes but are thought to involve alterations in the ergosterol (B1671047) biosynthesis pathway.

-

Mutations in ERG genes: While less frequently documented as a primary driver of clinical resistance, mutations in genes such as ERG2, ERG3, and ERG6, which are involved in later steps of ergosterol biosynthesis, have been associated with reduced amphotericin B susceptibility in other Candida species and are a potential mechanism in C. auris.

Signaling Pathways in Drug Resistance

Several conserved signaling pathways play a crucial role in mediating stress responses and contributing to antifungal drug resistance in C. auris.

Calcineurin Pathway

The calcineurin pathway is a key regulator of stress responses, including tolerance to antifungal drugs.

-

Components: This pathway is composed of the catalytic subunit Cna1 and the regulatory subunit Cnb1.

-

Function in Resistance: Deletion of calcineurin components leads to increased susceptibility to both azoles and echinocandins. The downstream transcription factor Crz1 is involved in mediating these responses.[11][12][13][14][15]

High-Osmolarity Glycerol (HOG) Pathway

The HOG pathway is another critical signaling cascade involved in stress adaptation and drug resistance.

-

Components: The central component of this pathway is the MAP kinase Hog1.

-

Function in Resistance: The HOG pathway is implicated in resistance to cell wall damaging agents and plays a role in the overall stress response that can contribute to antifungal tolerance.[16]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the genetic basis of drug resistance in C. auris.

Antifungal Susceptibility Testing: CLSI Broth Microdilution Method (M27)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[11][12][17]

Materials:

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.

-

96-well microtiter plates.

-

Antifungal drug stock solutions.

-

C. auris isolate.

-

Spectrophotometer or microplate reader.

Procedure:

-

Inoculum Preparation: Culture the C. auris isolate on Sabouraud dextrose agar (B569324) at 35°C. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in RPMI medium to obtain a final inoculum concentration of 0.5–2.5 × 10³ cells/mL.

-

Drug Dilution: Prepare serial twofold dilutions of the antifungal drugs in RPMI medium directly in the 96-well plates.

-

Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free growth control well and a sterile control well.

-

Incubation: Incubate the plates at 35°C for 24 hours.

-

MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control.

Site-Directed Mutagenesis for Investigating Specific Mutations

This technique is used to introduce specific mutations into a gene of interest (e.g., ERG11 or FKS1) to confirm their role in drug resistance.

Materials:

-

Plasmid DNA containing the target gene.

-

Two complementary oligonucleotide primers containing the desired mutation.

-

High-fidelity DNA polymerase.

-

DpnI restriction enzyme.

-

Competent E. coli cells for transformation.

Procedure:

-

Primer Design: Design two complementary primers that contain the desired mutation and anneal to the plasmid template at the site of the mutation.

-

PCR Amplification: Perform PCR using the plasmid template and the mutagenic primers. The high-fidelity polymerase will amplify the entire plasmid, incorporating the mutation.

-

DpnI Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated, and mutated plasmid intact.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.

-

Expression in C. auris: The mutated gene can then be expressed in a susceptible C. auris strain to assess its impact on drug susceptibility.

Gene Expression Analysis by RT-qPCR

Reverse transcription-quantitative PCR (RT-qPCR) is used to measure the expression levels of specific genes, such as CDR1 and ERG11.

Procedure:

-

RNA Extraction:

-

Grow C. auris cells to mid-log phase and expose them to the desired condition (e.g., with or without an antifungal drug).

-

Harvest the cells by centrifugation.

-

Lyse the cells using a suitable method (e.g., bead beating with TRIzol reagent).

-

Isolate total RNA using a commercial kit or a phenol-chloroform extraction protocol.[18][19][20]

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.[21]

-

-

cDNA Synthesis:

-

Quantify the RNA and assess its purity.

-

Synthesize first-strand complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).[18]

-

-

qPCR:

-

Set up the qPCR reaction using a qPCR master mix, cDNA template, and gene-specific primers for the target gene (e.g., CDR1) and a reference (housekeeping) gene (e.g., ACT1).

-

Perform the qPCR on a real-time PCR instrument.

-

-

Data Analysis (2-ΔΔCt Method):

-

Step 1: Calculate ΔCt: For each sample, calculate the difference between the Ct value of the target gene and the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).[22][23][24][25][26]

-

Step 2: Calculate ΔΔCt: Select a calibrator sample (e.g., untreated control). Calculate the difference between the ΔCt of each sample and the ΔCt of the calibrator (ΔΔCt = ΔCtsample - ΔCtcalibrator).[22][23][24][25][26]

-

Step 3: Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.[22][23][24][25][26]

-

CRISPR-Cas9 Mediated Gene Editing

CRISPR-Cas9 technology allows for precise and efficient targeted gene disruption or modification in C. auris to study the function of genes involved in drug resistance.[27][28][29][30]

General Workflow:

-

Design of Guide RNA (gRNA): Design a gRNA that is complementary to a 20-nucleotide target sequence in the gene of interest. The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

-

Construction of CRISPR-Cas9 System: Clone the gRNA sequence into a vector that also expresses the Cas9 nuclease. This can be an integrative or an episomal plasmid.[27][28]

-

Design of a Repair Template: To disrupt a gene, a repair template containing short homology arms (typically 50-100 bp) flanking a selectable marker or a stop codon can be used. For precise edits, a longer repair template with the desired change is required.

-

Transformation: Co-transform the CRISPR-Cas9 plasmid and the repair template into C. auris cells using a method such as electroporation or lithium acetate (B1210297) transformation.

-

Selection and Screening: Select for transformants that have incorporated the selectable marker. Screen for successful gene editing by PCR and confirm by Sanger sequencing.

Visualizations of Pathways and Workflows

Signaling Pathways

Experimental Workflows

Conclusion

The genetic basis of drug resistance in Candida auris is complex and multifactorial, involving specific mutations in drug target genes, overexpression of efflux pumps, and the contribution of cellular stress response pathways. A thorough understanding of these mechanisms is paramount for the development of novel therapeutic strategies and rapid molecular diagnostics to combat this urgent public health threat. This guide provides a comprehensive overview of the current knowledge, offering a valuable resource for researchers and drug development professionals dedicated to addressing the challenge of antifungal resistance in C. auris.

References

- 1. Impact of FKS1 Genotype on Echinocandin In Vitro Susceptibility in Candida auris and In Vivo Response in a Murine Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Delineation of the Direct Contribution of Candida auris ERG11 Mutations to Clinical Triazole Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Novel ERG11 and TAC1b Mutations Associated with Azole Resistance in Candida auris - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mutations in TAC1B drive increased CDR1 and MDR1 expression and azole resistance in Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mutations in TAC1B drive CDR1 and MDR1 expression and azole resistance in C. auris | CoLab [colab.ws]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. webstore.ansi.org [webstore.ansi.org]

- 13. The calcineurin pathway regulates extreme thermotolerance, cell membrane and wall integrity, antifungal resistance, and virulence in Candida auris | PLOS Pathogens [journals.plos.org]

- 14. The calcineurin pathway regulates extreme thermotolerance, cell membrane and wall integrity, antifungal resistance, and virulence in Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Signaling pathways governing the pathobiological features and antifungal drug resistance of Candida auris - PMC [pmc.ncbi.nlm.nih.gov]

- 17. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 18. static1.squarespace.com [static1.squarespace.com]

- 19. Transcriptional Profiling of the Candida auris Response to Exogenous Farnesol Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bmb.natsci.msu.edu [bmb.natsci.msu.edu]

- 21. Reverse Transcription-Quantitative Real-Time PCR (RT-qPCR) Assay for the Rapid Enumeration of Live Candida auris Cells from the Health Care Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 22. toptipbio.com [toptipbio.com]

- 23. An improvement of the 2ˆ(–delta delta CT) method for quantitative real-time polymerase chain reaction data analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bitesizebio.com [bitesizebio.com]

- 25. m.youtube.com [m.youtube.com]

- 26. biotech.illinois.edu [biotech.illinois.edu]

- 27. journals.asm.org [journals.asm.org]

- 28. A comparative evaluation of CRISPR-Cas9 allele editing systems in Candida auris: challenging research in a challenging bug - PMC [pmc.ncbi.nlm.nih.gov]

- 29. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 30. cd-genomics.com [cd-genomics.com]

An In-depth Technical Guide to the Core Mechanisms of Candida tropicalis Biofilm Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candida tropicalis has emerged as a significant opportunistic fungal pathogen, largely due to its profound ability to form robust biofilms on both biotic and abiotic surfaces. These structured microbial communities are a major contributor to its virulence and are intrinsically associated with heightened resistance to antifungal therapies. Understanding the intricate molecular mechanisms that govern the formation of C. tropicalis biofilms is paramount for the development of novel and effective therapeutic strategies. This technical guide provides a comprehensive overview of the core mechanisms of C. tropicalis biofilm formation, detailing the critical stages of development, the composition of the extracellular matrix, the key signaling pathways and genetic regulators, and established experimental protocols for their study.

The Architecture of a Candida tropicalis Biofilm: A Multi-stage Process

The formation of a mature C. tropicalis biofilm is a dynamic and sequential process, typically characterized by four distinct stages:

-

Initial Adherence: Planktonic yeast cells make initial contact with a surface. This process is influenced by cell surface hydrophobicity and the expression of adhesin proteins.

-

Proliferation and Microcolony Formation: Adherent cells proliferate and begin to form microcolonies. This stage is marked by the initiation of hyphal development, a critical step for the structural integrity of the biofilm.

-

Maturation and Extracellular Matrix (ECM) Production: The biofilm matures into a complex, three-dimensional structure composed of a heterogeneous population of yeast cells, pseudohyphae, and true hyphae. This architecture is encased in a self-produced extracellular matrix (ECM), which provides structural support and protection.

-

Dispersal: Yeast cells are released from the mature biofilm, enabling them to colonize new sites and disseminate infection.

The Protective Shield: The Extracellular Matrix (ECM)

The ECM is a defining feature of C. tropicalis biofilms, contributing significantly to their structural integrity and drug resistance. It is a complex mesh of biopolymers that encases the fungal cells.

Quantitative Composition of the C. tropicalis Biofilm Matrix

The composition of the ECM can vary, but it is primarily composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA).

| Component | Percentage of Dry Weight | Key Molecules | References |

| Hexosamines | ~27% | Chitin, Glucosamine | [1] |

| Carbohydrates | ~3.3% | β-1,3-glucan, β-1,6-glucan, Mannan | [2] |

| Proteins | ~3.3% | Adhesins, enzymes | [2] |

| Phosphorus | ~0.2% | - | [2] |

| Uronic Acid | ~1.6% | - | [2] |

The Command and Control: Signaling Pathways and Genetic Regulation

The transition from a planktonic to a biofilm lifestyle in C. tropicalis is a tightly regulated process orchestrated by complex signaling networks and a cohort of key transcription factors.

The Ras/cAMP/PKA Signaling Pathway

The Ras/cAMP/PKA pathway is a central regulator of morphogenesis and biofilm formation in Candida species. Environmental cues, such as temperature and nutrient availability, can activate this pathway, leading to the production of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates downstream transcription factors, such as Efg1, a key regulator of hyphal development and biofilm formation.[3][4][5]

Core Transcriptional Regulators

A network of transcription factors governs the expression of genes essential for biofilm formation. In C. tropicalis, several key regulators homologous to those in C. albicans have been identified as crucial for this process.

| Transcription Factor | Function in Biofilm Formation | References |

| Efg1 | A central regulator of morphogenesis and hyphal development. | [6] |

| Bcr1 | Regulates the expression of cell wall adhesins. | [7] |

| Tec1 | Involved in filamentous growth. | [7] |

| Ndt80 | A key regulator of biofilm maturation and matrix production. | [7] |

| Brg1 | Plays a role in hyphal development. | [7] |

| Rob1 | While critical in C. albicans, its role in C. tropicalis appears to be less significant. | [7] |

Upregulated Genes in C. tropicalis Biofilms

The transition to a biofilm lifestyle is accompanied by significant changes in gene expression. Several genes are consistently found to be upregulated in C. tropicalis biofilms compared to their planktonic counterparts.

| Gene | Function | Fold Change (Biofilm vs. Planktonic) | References |

| ALS3 | Adhesin, involved in cell-cell and cell-surface interactions. | Upregulated | [8][9] |

| SAPT3 | Secreted aspartyl protease, virulence factor. | Upregulated | [9] |

| CYR1 | Adenylyl cyclase, key component of the Ras/cAMP/PKA pathway. | Downregulated on some surfaces | [8] |

| HSP21 | Heat shock protein, involved in stress response. | Upregulated on some surfaces | [8] |

| ALST1/2 | Agglutinin-like sequence proteins, adhesins. | Upregulated | [9] |

Experimental Protocols for the Study of C. tropicalis Biofilms

A variety of in vitro methods are employed to investigate the different aspects of C. tropicalis biofilm formation.

Experimental Workflow for Biofilm Analysis

Biofilm Biomass Quantification: Crystal Violet Assay

This colorimetric assay quantifies the total biofilm biomass, including cells and the ECM.

Materials:

-

96-well flat-bottom polystyrene microtiter plates

-

C. tropicalis culture

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) Crystal Violet solution

Protocol:

-

Inoculation: Add 100 µL of a standardized C. tropicalis cell suspension (e.g., 1 x 10^6 cells/mL in RPMI-1640 medium) to each well of the microtiter plate.

-

Adhesion: Incubate the plate at 37°C for 90 minutes to allow for cell adherence.

-

Washing: Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

-

Biofilm Growth: Add 200 µL of fresh medium to each well and incubate at 37°C for 24-48 hours.

-

Staining: Discard the medium and gently wash the wells twice with PBS. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Remove the crystal violet solution and wash the wells three times with sterile distilled water.

-

Destaining: Add 200 µL of 95% ethanol to each well and incubate for 10-15 minutes to solubilize the bound dye.

-

Quantification: Transfer 125 µL of the destaining solution to a new microtiter plate and measure the absorbance at 570 nm using a microplate reader.

Metabolic Activity Assessment: XTT Reduction Assay

The XTT assay measures the metabolic activity of the viable cells within the biofilm.

Materials:

-

96-well flat-bottom polystyrene microtiter plates with mature biofilms

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution (1 mg/mL in PBS)

-

Menadione (B1676200) solution (0.4 mM in acetone)

-

PBS

Protocol:

-

Prepare XTT-Menadione Solution: Immediately before use, mix the XTT solution with the menadione solution at a ratio of 20:1 (v/v).

-

Washing: Gently wash the mature biofilms twice with 200 µL of PBS to remove non-adherent cells.

-

Incubation: Add 100 µL of the XTT-menadione solution to each well containing a biofilm and to control wells (without biofilm).

-

Incubation: Incubate the plate in the dark at 37°C for 2-3 hours.

-

Quantification: Transfer 80 µL of the supernatant to a new microtiter plate and measure the absorbance of the formazan (B1609692) product at 490 nm.

Structural Analysis: Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the biofilm's three-dimensional structure.

Materials:

-

Substrate for biofilm formation (e.g., silicone discs, plastic coverslips)

-

PBS

-

2.5% Glutaraldehyde (B144438) (in PBS)

-

Ethanol series (50%, 70%, 90%, 100%)

-

Critical point dryer

-

Sputter coater

Protocol:

-

Biofilm Formation: Grow biofilms on the desired substrate as described previously.

-

Washing: Gently wash the biofilms twice with PBS.

-

Fixation: Immerse the substrate with the biofilm in 2.5% glutaraldehyde and incubate for at least 1 hour at room temperature.

-

Dehydration: Dehydrate the samples through a graded series of ethanol (e.g., 10 minutes each in 50%, 70%, 90%, and three times in 100% ethanol).

-

Drying: Critical point dry the samples.

-

Coating: Mount the dried samples on stubs and sputter-coat with a thin layer of gold or gold-palladium.

-

Imaging: Visualize the samples using a scanning electron microscope.

Gene Expression Analysis: Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to quantify the expression levels of specific genes involved in biofilm formation.

Materials:

-

Mature biofilms and planktonic cell cultures

-

RNA extraction kit suitable for yeast

-

DNase I

-

Reverse transcriptase kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Gene-specific primers

Protocol:

-

Cell Harvesting: Scrape the biofilm cells from the substrate. Harvest planktonic cells by centrifugation.

-

RNA Extraction: Extract total RNA from both biofilm and planktonic cells using a suitable kit and protocol, often involving mechanical disruption (e.g., bead beating).

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcriptase kit.

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a suitable master mix. Use a housekeeping gene (e.g., ACT1) for normalization.

-

Data Analysis: Calculate the relative gene expression (fold change) in biofilm cells compared to planktonic cells using the ΔΔCt method.

Conclusion

The ability of Candida tropicalis to form biofilms is a complex and multifactorial process that is central to its pathogenesis and drug resistance. A thorough understanding of the molecular mechanisms governing adhesion, matrix production, and regulatory pathways is essential for the development of novel anti-biofilm therapies. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate these mechanisms and to evaluate the efficacy of potential therapeutic interventions. Future research should continue to unravel the intricate regulatory networks and identify novel targets to disrupt the formation and persistence of C. tropicalis biofilms.

References

- 1. Distinct Expression Levels of ALS, LIP, and SAP Genes in Candida tropicalis with Diverse Virulent Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adhesion and biofilm formation by the opportunistic pathogen Candida tropicalis: what do we know? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiple roles and diverse regulation of the Ras/cAMP/protein kinase A pathway in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Ras/cAMP/PKA signaling pathway and virulence in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. An Integrated Analysis of Intracellular Metabolites and Virulence Gene Expression during Biofilm Development of a Clinical Isolate of Candida tropicalis on Distinct Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Distinct Expression Levels of ALS, LIP, and SAP Genes in Candida tropicalis with Diverse Virulent Activities [frontiersin.org]

Host Immune Response to Systemic Candida Infection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic candidiasis, a life-threatening invasive fungal infection primarily caused by Candida albicans, poses a significant challenge in clinical settings, particularly in immunocompromised individuals. The host's ability to mount a robust and well-regulated immune response is paramount for controlling fungal dissemination and preventing overwhelming infection. This technical guide provides a comprehensive overview of the intricate interplay between the host immune system and Candida albicans during systemic infection. It details the cellular and molecular mechanisms of fungal recognition, the ensuing signaling cascades, and the orchestration of both innate and adaptive immunity. Furthermore, this guide offers detailed experimental protocols for key in vivo and in vitro assays, alongside quantitative data from murine models, to serve as a valuable resource for researchers and professionals in the field of immunology and drug development.

Innate Immune Recognition of Candida albicans

The initial defense against systemic Candida infection relies on the rapid recognition of conserved fungal cell wall components, known as pathogen-associated molecular patterns (PAMPs), by host pattern recognition receptors (PRRs) expressed on innate immune cells.

Key PAMPs of Candida albicans

The cell wall of C. albicans is a complex structure composed of several immunogenic PAMPs, including:

-

β-glucans: Major components of the inner cell wall, recognized by Dectin-1.

-

Mannans: N-linked and O-linked mannans are found in the outer cell wall and are recognized by various receptors, including the Mannose Receptor (MR), Dectin-2, and Toll-like receptor 4 (TLR4).

-

Phospholipomannans: Recognized by TLR2.

-

Chitin: Another inner wall component that can be recognized by receptors like NOD2.

-

Fungal DNA and RNA: Recognized by intracellular PRRs such as TLR9 and TLR7, respectively.[1]

Pattern Recognition Receptors (PRRs)

Innate immune cells, particularly phagocytes like macrophages and neutrophils, express a variety of PRRs that collaborate to recognize Candida and initiate downstream signaling.

| Receptor Family | Specific Receptors | Ligand(s) on C. albicans | Cellular Location |

| C-type Lectin Receptors (CLRs) | Dectin-1 | β-1,3-glucans | Cell surface |

| Dectin-2 | High-mannose structures | Cell surface | |

| Mannose Receptor (MR) | N-linked mannans | Cell surface | |

| Mincle | Mannose | Cell surface | |

| Toll-like Receptors (TLRs) | TLR2 (in heterodimers with TLR1 or TLR6) | Phospholipomannans, β-mannosides (with Galectin-3) | Cell surface |

| TLR4 | O-linked mannans | Cell surface | |

| TLR7 | Fungal RNA | Endosomal | |

| TLR9 | Fungal DNA | Endosomal | |

| NOD-like Receptors (NLRs) | NLRP3 | Fungal components (e.g., hyphae-associated factors) | Cytosolic |

| NLRC4 | Fungal components | Cytosolic |

Cellular Effectors of the Anti-Candida Immune Response

Both innate and adaptive immune cells play critical roles in controlling systemic Candida infection.

Innate Immune Cells

-

Neutrophils: These are the most abundant phagocytes and are crucial for controlling fungal growth.[2] They are rapidly recruited to sites of infection and employ several mechanisms to combat Candida, including phagocytosis, degranulation (releasing antimicrobial peptides and enzymes), production of reactive oxygen species (ROS), and the formation of neutrophil extracellular traps (NETs).

-

Macrophages: These professional phagocytes are essential for both fungal clearance and the initiation of the adaptive immune response. They recognize and engulf Candida, produce pro-inflammatory cytokines, and present fungal antigens to T cells.

-

Dendritic Cells (DCs): DCs act as a critical bridge between the innate and adaptive immune systems.[3] They recognize Candida through PRRs, process fungal antigens, and migrate to lymph nodes to prime naive T cells, thereby shaping the adaptive immune response.

-

Natural Killer (NK) Cells: NK cells contribute to anti-Candida defense, in part through the production of granulocyte-macrophage colony-stimulating factor (GM-CSF), which enhances the candidacidal activity of neutrophils.[2]

Adaptive Immune Cells

-

T Helper (Th) Cells: CD4+ T helper cells are central to a protective adaptive immune response against systemic candidiasis.

-

Th1 Cells: Produce interferon-gamma (IFN-γ), which activates macrophages and enhances their fungal killing capacity.

-

Th17 Cells: Produce interleukin-17 (IL-17), a key cytokine for recruiting and activating neutrophils at the site of infection.[4]

-

Regulatory T (Treg) Cells: While important for immune homeostasis, an excessive Treg response can be detrimental during Candida infection by suppressing protective Th1 and Th17 responses, a process that can be promoted by TLR2 signaling.[5]

-

-

B Cells: The role of B cells and antibodies in systemic candidiasis is less well-defined than that of T cells. However, studies have shown that B cells can be directly activated by C. albicans hyphae via TLR2, leading to the production of IgG1 and IL-6, which can support Th17 differentiation.[6]

Signaling Pathways in the Host Response

The engagement of PRRs by Candida PAMPs triggers a complex network of intracellular signaling pathways, culminating in the production of cytokines, chemokines, and other inflammatory mediators.

C-type Lectin Receptor (CLR) Signaling

Dectin-1 is a key CLR in antifungal immunity. Upon binding to β-glucans, Dectin-1 signaling proceeds through a spleen tyrosine kinase (Syk)-dependent pathway, leading to the activation of transcription factors such as NF-κB and AP-1. This pathway is crucial for phagocytosis and the production of pro-inflammatory cytokines. Dectin-1 can also collaborate with other receptors like DC-SIGN to enhance the capture of C. albicans.[7]

Caption: Dectin-1 Signaling Pathway.

Toll-like Receptor (TLR) Signaling

TLR2, in heterodimers with TLR1 or TLR6, recognizes fungal phospholipomannans and signals through the adaptor protein MyD88.[6][8] This leads to the activation of NF-κB and MAP kinases, resulting in the production of pro-inflammatory cytokines. TLR4 recognizes O-linked mannans, also contributing to the inflammatory response.

Caption: TLR2 Signaling Pathway.

Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the response to C. albicans, particularly its hyphal form.[9][10] Its activation leads to the cleavage and activation of caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[11][12] This process is essential for the induction of protective Th1 and Th17 responses.

Caption: NLRP3 Inflammasome Activation.

Cytokine and Chemokine Responses

A balanced cytokine response is crucial for an effective anti-Candida defense. Pro-inflammatory cytokines are necessary for fungal clearance, while anti-inflammatory cytokines are required to prevent excessive tissue damage.

| Cytokine/Chemokine | Major Producing Cells | Key Functions in Anti-Candida Immunity |

| Pro-inflammatory | ||

| TNF-α | Macrophages, T cells | Activates phagocytes, promotes inflammation |

| IL-1β | Macrophages, Dendritic cells | Promotes Th17 differentiation, enhances inflammation[10] |

| IL-6 | Macrophages, T cells, Endothelial cells | Promotes Th17 differentiation, acute phase response |

| IL-12 | Macrophages, Dendritic cells | Promotes Th1 differentiation |

| IFN-γ | Th1 cells, NK cells | Activates macrophages, enhances fungal killing |

| IL-17A | Th17 cells | Recruits and activates neutrophils |

| GM-CSF | NK cells, T cells | Enhances neutrophil candidacidal activity |

| Anti-inflammatory | ||

| IL-10 | Macrophages, Treg cells | Suppresses Th1/Th17 responses, limits inflammation |

| TGF-β | Treg cells, Macrophages | Promotes Treg differentiation, suppresses immune responses |

| Chemokines | ||

| CXCL1 (KC), CXCL2 (MIP-2) | Macrophages, Endothelial cells | Neutrophil chemoattractants |

| CCL2 (MCP-1) | Macrophages, Endothelial cells | Monocyte chemoattractant |

Quantitative Data from Murine Models of Systemic Candidiasis

The following tables summarize quantitative data on fungal burden, immune cell infiltration, and cytokine levels from studies using mouse models of systemic Candida albicans infection.

Fungal Burden in Organs

| Organ | Time Post-Infection | Fungal Burden (log10 CFU/gram of tissue) | Mouse Strain | Reference |

| Kidney | 24 hours | ~5.6 | BALB/c | [13] |

| 72 hours | ~7.5 | BALB/c | [13] | |

| 7 days | ~5.6 | BALB/c | [14] | |

| Spleen | 24 hours | ~4.0 | BALB/c | [13] |

| 72 hours | ~3.8 | BALB/c | [13] | |

| 7 days | ~3.9 | BALB/c | [14] | |

| Liver | 24 hours | ~4.5 | BALB/c | [13] |

| 72 hours | ~3.5 | BALB/c | [13] | |

| 7 days | ~3.7 | BALB/c | [14] | |

| Brain | 24 hours | ~3.5 | BALB/c | [13] |

| 72 hours | ~3.8 | BALB/c | [13] |

Immune Cell Infiltration in Spleen

| Cell Type | Time Post-Infection | Cell Number (per gram of tissue) | Mouse Strain | Reference |

| Neutrophils | Day 4 | ~1.5 x 10^8 | C57BL/6 | [15] |

| Inflammatory Monocytes | Day 4 | ~4.0 x 10^7 | C57BL/6 | [15] |

Cytokine Levels in Serum and Tissues

| Cytokine | Sample Type | Time Post-Infection | Concentration (pg/mL or pg/g) | Mouse Strain | Reference |

| IL-6 | Serum | 24 hours | 479.3 | BALB/c | [16] |

| 72 hours | 934.5 | BALB/c | [16] | ||

| IFN-γ | Spleen homogenate | 24 hours | ~150 | BALB/c | [17] |

| 72 hours | ~100 | BALB/c | [17] | ||

| TNF-α | Kidney homogenate | 24 hours | ~200 | BALB/c | [17] |

| 72 hours | ~150 | BALB/c | [17] | ||

| IL-17A | Kidney homogenate | 24-96 hours | up to ~2500 | C57BL/6 | [4] |

| IFN-γ (stimulated splenocytes) | Supernatant | 7 days | 68.4 ± 14.0 | BALB/c | [14] |

| IL-4 (stimulated splenocytes) | Supernatant | 7 days | 5.6 ± 1.9 | BALB/c | [14] |

Experimental Protocols

Mouse Model of Systemic Candida albicans Infection

This protocol describes the induction of systemic candidiasis in mice via intravenous injection.

Materials:

-

Candida albicans strain (e.g., SC5314)

-

Yeast extract-peptone-dextrose (YPD) broth and agar (B569324)

-

Sterile phosphate-buffered saline (PBS)

-

Hemocytometer

-

8-10 week old C57BL/6 or BALB/c mice

-

Insulin syringes with 28-30 gauge needles

-

Restraining device for mice

Procedure:

-

Inoculum Preparation:

-

Inoculate a single colony of C. albicans into 10 mL of YPD broth and incubate overnight at 30°C with shaking.

-

Harvest the yeast cells by centrifugation (e.g., 3000 x g for 10 minutes).

-

Wash the cell pellet twice with sterile PBS.

-

Resuspend the cells in sterile PBS and determine the cell concentration using a hemocytometer.

-

Dilute the cell suspension in sterile PBS to the desired concentration (e.g., 5 x 10^5 CFU/mL for an inoculum of 1 x 10^5 CFU in 200 µL).

-

-

Infection:

-

Warm the mice under a heat lamp to dilate the lateral tail veins.

-

Place the mouse in a restraining device.

-

Inject 100-200 µL of the C. albicans suspension into the lateral tail vein.

-

Monitor the mice daily for signs of illness (e.g., weight loss, ruffled fur, lethargy).

-

Confirm the inoculum dose by plating serial dilutions of the remaining inoculum on YPD agar plates and counting colonies after 24-48 hours of incubation at 37°C.

-

Quantification of Fungal Burden in Organs

This protocol outlines the determination of colony-forming units (CFU) in various organs.

Materials:

-

Sterile surgical instruments

-

Sterile PBS

-

Tissue homogenizer

-

YPD agar plates containing antibiotics (e.g., penicillin/streptomycin)

-

Sterile microcentrifuge tubes and dilution tubes

Procedure:

-

At the desired time point post-infection, euthanize the mice by an approved method.

-

Aseptically harvest the organs of interest (e.g., kidneys, spleen, liver, brain).

-

Weigh each organ.

-

Place each organ in a sterile tube with a known volume of sterile PBS (e.g., 1 mL).

-

Homogenize the tissues using a mechanical homogenizer.

-

Prepare serial 10-fold dilutions of the tissue homogenates in sterile PBS.

-

Plate 100 µL of appropriate dilutions onto YPD agar plates in duplicate.

-

Incubate the plates at 37°C for 24-48 hours.

-

Count the number of colonies on plates with 30-300 colonies.

-

Calculate the CFU per gram of tissue using the following formula: CFU/gram = (Number of colonies x Dilution factor) / (Volume plated in mL x Tissue weight in grams)

Flow Cytometry for Immune Cell Profiling in Spleen

This protocol provides a general framework for analyzing immune cell populations in the spleen of infected mice.

Materials:

-

Spleens from infected and control mice

-

RPMI-1640 medium

-

70 µm cell strainer

-

Red Blood Cell (RBC) Lysis Buffer

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fc block (anti-CD16/32)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD45, Ly6G, CD11b, F4/80, CD11c, CD3, B220)

-

Viability dye

-

Flow cytometer

Procedure:

-

Single-cell Suspension Preparation:

-

Harvest the spleen into a petri dish containing cold RPMI-1640.

-

Mechanically dissociate the spleen through a 70 µm cell strainer using the plunger of a syringe.

-

Wash the strainer with RPMI-1640 to collect the splenocytes.

-

Centrifuge the cell suspension and discard the supernatant.

-

Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5 minutes at room temperature.

-

Stop the lysis by adding an excess of FACS buffer and centrifuge.

-

Wash the cells once with FACS buffer.

-

-

Staining:

-

Resuspend the cells in FACS buffer and count them.

-

Aliquot approximately 1-2 x 10^6 cells per tube.

-

Stain with a viability dye according to the manufacturer's instructions.

-

Wash the cells with FACS buffer.

-

Block non-specific antibody binding by incubating the cells with Fc block for 10-15 minutes on ice.

-

Add the cocktail of fluorochrome-conjugated antibodies and incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer for analysis.

-

-

Data Acquisition and Analysis:

-

Acquire the samples on a flow cytometer.

-

Analyze the data using appropriate software, gating on live, single cells, and then identifying different immune cell populations based on their marker expression.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This protocol describes a sandwich ELISA for quantifying cytokine levels in serum.

Materials:

-

ELISA plate pre-coated with capture antibody

-

Serum samples from infected and control mice

-

Recombinant cytokine standard

-

Detection antibody (biotinylated)

-

Avidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (e.g., PBS with 1% BSA)

-

Microplate reader

Procedure:

-

Sample and Standard Preparation:

-

Prepare serial dilutions of the recombinant cytokine standard in assay diluent to generate a standard curve.

-

Dilute serum samples as needed in assay diluent.

-

-

Assay:

-

Add 100 µL of standards and samples to the appropriate wells of the coated plate.

-

Incubate for 2 hours at room temperature.

-

Wash the plate 3-5 times with wash buffer.

-

Add 100 µL of the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

-

Wash the plate 3-5 times.

-

Add 100 µL of Avidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.

-

Wash the plate 5-7 times.

-

Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

-

Stop the reaction by adding 50-100 µL of stop solution.

-

-

Data Analysis:

-

Read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

-

Conclusion and Future Directions

The host immune response to systemic Candida infection is a complex and multifaceted process involving a coordinated effort of both the innate and adaptive immune systems. A deeper understanding of the molecular and cellular interactions that govern this response is crucial for the development of novel therapeutic strategies. Future research should focus on further elucidating the organ-specific immune responses, the role of non-canonical inflammasomes, and the potential for immunomodulatory therapies to augment host defense and improve outcomes for patients with this devastating infection. This guide provides a foundational resource to aid in these endeavors.

References

- 1. niaid.nih.gov [niaid.nih.gov]

- 2. New insights into innate immune control of systemic candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Toll-like receptor 2 suppresses immunity against Candida albicans through induction of IL-10 and regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. B Cell Recognition of Candida albicans Hyphae via TLR 2 Promotes IgG1 and IL-6 Secretion for TH17 Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dectin-1-Mediated DC-SIGN Recruitment to Candida albicans Contact Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Toll-like receptors in systemic Candida albicans infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Candida albicans hyphae formation triggers activation of the Nlrp3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Candida albicans Triggers NLRP3-Mediated Pyroptosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | NLRP3 Inflammasome-Mediated Pyroptosis Pathway Contributes to the Pathogenesis of Candida albicans Keratitis [frontiersin.org]

- 12. NLRP3 Inflammasome-Mediated Pyroptosis Pathway Contributes to the Pathogenesis of Candida albicans Keratitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multi-Step Pathogenesis and Induction of Local Immune Response by Systemic Candida Albicans Infection in an Intravenous Challenge Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro lymphoproliferative response and cytokine production in mice with experimental disseminated candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Organ-Specific Innate Immune Responses in a Mouse Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. akjournals.com [akjournals.com]

- 17. Early expression of local cytokines during systemic Candida albicans infection in a murine intravenous challenge model - PMC [pmc.ncbi.nlm.nih.gov]

Quorum sensing pathways in Candida albicans

An In-depth Technical Guide to Quorum Sensing Pathways in Candida albicans

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candida albicans, an opportunistic fungal pathogen, utilizes sophisticated cell-to-cell communication systems, known as quorum sensing (QS), to regulate its morphology, virulence, and biofilm formation. This document provides a comprehensive technical overview of the core QS pathways in C. albicans, focusing on the signaling molecules farnesol (B120207) and tyrosol, as well as other aromatic alcohols. It details the molecular mechanisms of these pathways, presents quantitative data on their effects, outlines key experimental protocols for their study, and provides visual diagrams of the signaling cascades and experimental workflows to facilitate understanding and further research.

Introduction to Quorum Sensing in Candida albicans

Quorum sensing is a cell-density-dependent mechanism that allows individual microbial cells to coordinate their behavior as a population. In C. albicans, QS is pivotal for regulating the morphological transition between yeast and hyphal forms, a key virulence factor.[1][2] This transition is influenced by the concentration of secreted autoinducers, which accumulate in the environment as the cell population grows.[3] At low cell densities, C. albicans tends to form hyphae, which are invasive. Conversely, at high cell densities (above 10⁶ cells/mL), the accumulation of QS molecules represses filamentation, maintaining the yeast morphology.[1][4]

The primary QS molecules identified in C. albicans are farnesol, which inhibits the yeast-to-hypha transition, and tyrosol, which promotes it.[5][6] Other aromatic alcohols like phenylethanol and tryptophol (B1683683) also play roles in this complex regulatory network.[7] Understanding these pathways is critical for developing novel antifungal strategies that disrupt fungal communication and virulence.

The Farnesol Signaling Pathway: A Repressor of Filamentation

Farnesol (3,7,11-trimethyl-2,6,10-dodecatriene-1-ol) was the first QS molecule described in C. albicans.[5] It is a sesquiterpene alcohol produced as a byproduct of the sterol biosynthesis pathway.[5][8] Its primary role is to inhibit the morphological switch from yeast to hyphae, thereby blocking biofilm formation.[3][5][9]

Molecular Mechanism of Farnesol

Farnesol exerts its inhibitory effect primarily by targeting the Ras1-cAMP-PKA signaling pathway, a central regulator of morphogenesis.[10][11] Farnesol has been shown to directly inhibit the activity of adenylyl cyclase (Cyr1), a key enzyme in this pathway.[3][12] By inhibiting Cyr1, farnesol reduces intracellular cyclic AMP (cAMP) levels, which in turn prevents the activation of Protein Kinase A (PKA). This leads to the continued activity of transcriptional repressors like Tup1, which block the expression of hypha-specific genes.[13][14]

Farnesol's Role in Biofilm Regulation

Since hyphal formation is a prerequisite for robust biofilm development, farnesol's inhibitory action on filamentation directly translates to the suppression of biofilm formation.[3] However, farnesol can also induce the dispersal of yeast cells from mature biofilms, potentially promoting colonization of new sites.[3]

The Tyrosol Signaling Pathway: A Promoter of Filamentation

Tyrosol (4-hydroxyphenylethanol) is an aromatic alcohol that acts antagonistically to farnesol.[6] It is produced from the metabolism of the amino acid tyrosine.[7][15] Tyrosol stimulates germ tube formation and accelerates the switch from yeast to hyphal morphology, particularly during the early stages of biofilm development.[6][16][17]

Molecular Mechanism of Tyrosol

The precise signaling pathway for tyrosol is less defined than that of farnesol. However, it is known to promote filamentation, suggesting it positively influences morphogenetic pathways like the Cph1-mediated MAP kinase pathway or the Efg1-regulated pathway.[6][16] Tyrosol production is density-dependent and its effect is most pronounced in stimulating hyphal growth during the initial 1 to 6 hours of biofilm formation.[16][17]

Other Aromatic Alcohols in Quorum Sensing

Besides tyrosol, C. albicans produces other aromatic alcohols, including phenylethanol (from phenylalanine) and tryptophol (from tryptophan), via the fusel oil pathway.[7][15][18] These molecules also contribute to the regulation of morphogenesis, although their specific roles and mechanisms are still under investigation.[7][14] Their production is influenced by environmental conditions such as pH, oxygen levels, and the availability of precursor amino acids.[15]

Quantitative Data on Quorum Sensing

The effects of QS molecules are concentration-dependent. The following tables summarize key quantitative data from published literature.

Table 1: Effective Concentrations of Farnesol

| Effect | Concentration | C. albicans State | Reference |

| Inhibition of yeast-to-hypha transition | 1 - 50 µM | Planktonic cells | [2] |

| Inhibition of biofilm formation (up to 33%) | 50 - 100 µM | Adhering cells | [17][19] |

| >50% inhibition of biofilm formation | 3 mM | Biofilm initiation | [20][21] |

| <10% inhibition of biofilm | 3 mM | Pre-formed biofilm | [20][21] |

| Induction of apoptosis | > 200 µM | Yeast cells | [12] |

Table 2: Effective Concentrations and Production of Tyrosol

| Effect / Measurement | Concentration / Amount | C. albicans State | Reference |

| Abolishes growth lag phase | ≥ 10 µM | Dilute cultures | [16] |

| Stimulates germ tube formation | ~20 µM | Planktonic cells | [22] |

| >80% inhibition of biofilm formation | 20 mM | Biofilm initiation | [20][21] |

| <40% inhibition of biofilm | 20 mM | Pre-formed biofilm | [20][21] |

| Production in Planktonic Culture (24h) | 8.7 µM | Planktonic SC5314 | [19] |

| Production in Biofilm (48h) | 9.6 ± 0.5 nmol/mg (dry weight) | Biofilm | [16] |

Detailed Experimental Protocols

Protocol for In Vitro Biofilm Formation Assay (96-well plate)

This protocol is adapted from standard methods used to quantify biofilm formation.[23][24][25]

-

Inoculum Preparation:

-

Inoculate a single colony of C. albicans into 25 mL of YPD broth and incubate overnight at 30°C with shaking (~180 rpm).[25]

-

Harvest cells by centrifugation (e.g., 3,000 rpm for 5-10 minutes).

-

Wash the cell pellet twice with sterile Phosphate-Buffered Saline (PBS).[23][25]

-

Resuspend cells in RPMI-1640 medium (pH 7.0) and adjust the cell density to 1 x 10⁶ cells/mL.[23]

-

-

Biofilm Formation:

-

Quantification (XTT Reduction Assay):

-

After incubation, carefully aspirate the medium from the wells to remove planktonic cells, leaving the biofilm intact.[25]

-

Wash the biofilms gently twice with 200 µL of PBS.[24]

-

Prepare the XTT-menadione solution. Add XTT (e.g., from a 1 mg/mL stock in PBS) and menadione (B1676200) (e.g., from a 1 mM stock in acetone) to fresh RPMI medium.

-

Add 200 µL of the XTT-menadione solution to each well.

-

Incubate the plate in the dark at 37°C for 2-3 hours.

-

Measure the colorimetric change (formazan product) at 490-492 nm using a microplate reader. The absorbance is proportional to the metabolic activity of the biofilm.[19]

-

Protocol for Extraction and Quantification of Farnesol and Tyrosol

This protocol is based on a gas chromatography (GC) method that allows for simultaneous quantification of farnesol and aromatic alcohols.[27][28]

-

Sample Collection:

-

Grow C. albicans in the desired liquid medium (e.g., YPD or RPMI-1640).

-

Collect 10 mL of the culture at the desired time point. Do not filter the sample to avoid loss of the lipophilic analytes.[27]

-

-

Extraction:

-

Prepare an extraction solution of ethyl acetate (B1210297) containing an internal standard (e.g., 1-tetradecanol).[27]

-

Add 1.5 mL of the extraction solution to the 10 mL culture sample in a glass screw-cap tube. Ethyl acetate is used as it effectively extracts both farnesol and the more polar aromatic alcohols.[27]

-

Vortex vigorously for 2 minutes. This step simultaneously lyses the cells and extracts the analytes.[27]

-

Add 1.0 mL of 5 M NaCl to facilitate phase separation. Vortex for an additional 10 seconds.[27]

-

Centrifuge at ~1,500 x g (e.g., 3,000 rpm) for 12 minutes to separate the aqueous and organic phases.[27]

-

-

Analysis by Gas Chromatography (GC):

-

Carefully transfer the upper organic (ethyl acetate) layer to a GC vial.

-

Inject the sample into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

-

Use a suitable column (e.g., a polar capillary column).

-

Run a temperature program to separate farnesol, tyrosol, phenylethanol, tryptophol, and the internal standard.

-

Quantify the concentration of each molecule by comparing its peak area to that of the internal standard and referencing a standard curve.

-

Protocol for Gene Expression Analysis by RT-qPCR

This protocol outlines the steps to measure the expression of QS-related genes (e.g., HWP1, TUP1).[29]

-

Cell Culture and Treatment:

-

Grow C. albicans to the desired cell density and treat with QS molecules (or collect cells from high/low-density cultures).

-

Harvest cells by centrifugation and flash-freeze the pellet in liquid nitrogen.

-

-

RNA Extraction:

-

Extract total RNA from the cell pellet using a standard method (e.g., hot acid phenol (B47542) extraction or a commercial kit with mechanical disruption using bead beating).

-

-

cDNA Synthesis:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing cDNA, gene-specific primers for your target gene(s) and a reference gene (e.g., ACT1), and a fluorescent dye (e.g., SYBR Green).

-

Run the qPCR reaction in a real-time PCR machine.

-

Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression between different conditions, normalized to the reference gene.[29]

-

Conclusion and Future Directions

The quorum sensing pathways in Candida albicans represent a complex and elegant system of self-regulation that is intrinsically linked to its virulence. The antagonistic actions of farnesol and tyrosol allow the fungus to make population-wide decisions about its morphology and lifestyle, directly impacting its ability to form biofilms and cause disease. The signaling cascades, particularly the well-defined farnesol-Ras1-cAMP pathway, offer promising targets for the development of novel anti-virulence agents. Such drugs could disrupt fungal communication, rendering the pathogen less capable of forming resilient biofilms and causing invasive infections, thereby providing a valuable alternative or adjuvant to conventional antifungal therapies. Further research into the specific receptors for these molecules and the downstream targets of the tyrosol pathway will undoubtedly uncover new avenues for therapeutic intervention.

References

- 1. Quorum sensing and Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Talking to Themselves: Autoregulation and Quorum Sensing in Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sensing of the Microbial Neighborhood by Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]